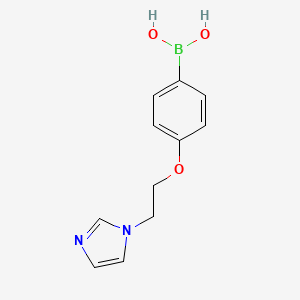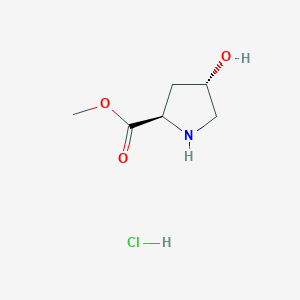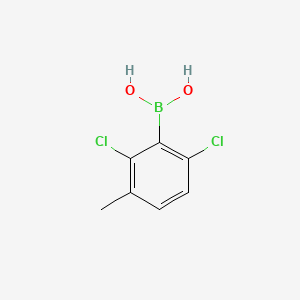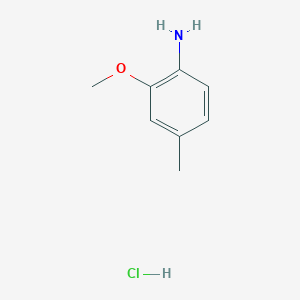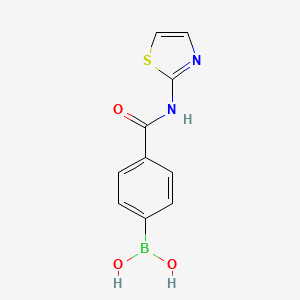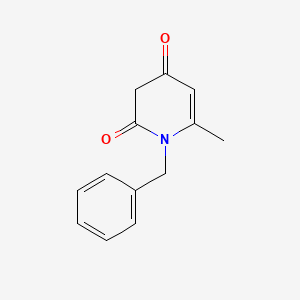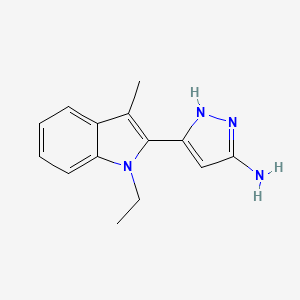
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine
描述
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine, also known as EMIP, is a synthetic molecule studied for its potential applications in scientific research. EMIP is a heterocyclic aromatic compound with a pyrazole ring and an indole ring, and is classified as a pyrazolopyridine. EMIP has been studied for its potential use in a variety of applications, including drug discovery, drug development, and medical imaging.
科学研究应用
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential applications in scientific research. It has been studied as a potential drug target in the treatment of various diseases, including cancer and neurological disorders. 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has also been studied for its potential use in medical imaging, as it has been found to bind to certain receptors in the brain and other organs. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been studied for its potential use in drug development, as well as for its potential to modulate the activity of certain proteins.
作用机制
The mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is not fully understood. However, it has been proposed that 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine binds to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been shown to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects.
生化和生理效应
The biochemical and physiological effects of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine have been studied in a number of studies. It has been found to bind to certain receptors in the brain and other organs, which may lead to its potential therapeutic effects. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to modulate the activity of certain proteins, which may also contribute to its potential therapeutic effects. In addition, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to inhibit the activity of certain enzymes, which may contribute to its potential therapeutic effects.
实验室实验的优点和局限性
The advantages of using 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine in laboratory experiments include its low cost and availability, as well as its potential for use in drug discovery and development. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to be relatively stable, and can be stored for extended periods of time without significant degradation. However, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to have relatively low bioavailability, and its effects on the human body are not well understood. Additionally, 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine has been found to bind to certain receptors in the brain and other organs, which may lead to potential side effects.
未来方向
For the study of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine include further research into its potential therapeutic applications, as well as further research into its potential side effects. Additionally, further research into the mechanism of action of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to better understand its potential therapeutic effects. Additionally, further research into the structure-activity relationship of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its potential therapeutic effects. Finally, further research into the synthesis of 3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine is needed in order to optimize its production and reduce its cost.
属性
IUPAC Name |
5-(1-ethyl-3-methylindol-2-yl)-1H-pyrazol-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4/c1-3-18-12-7-5-4-6-10(12)9(2)14(18)11-8-13(15)17-16-11/h4-8H,3H2,1-2H3,(H3,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQYWOBXEUVKQSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C2=CC=CC=C2C(=C1C3=CC(=NN3)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Ethyl-3-methyl-1H-indol-2-yl)-1H-pyrazol-5-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-(Isopropylthio)phenyl]acetyl chloride](/img/structure/B1386736.png)
![1-[2-(Methylsulfonyl)-4-nitrophenyl]piperidine-2-carboxylic acid](/img/structure/B1386737.png)
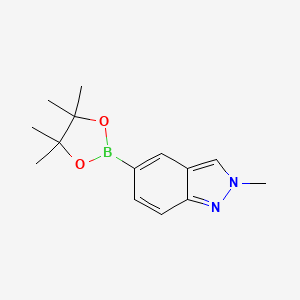
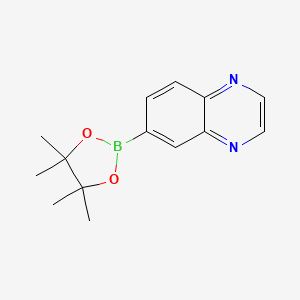
![4,5,6,7-Tetrahydro-7,7-dimethyl-1H-pyrazolo[4,3-c]pyridine hydrochloride](/img/structure/B1386741.png)
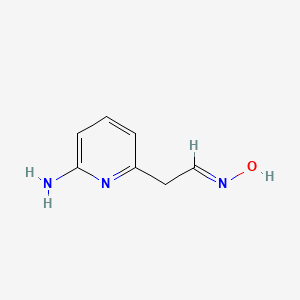
![(5-oxo-7-propyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidin-3-yl)acetic acid](/img/structure/B1386746.png)

